![molecular formula C13H17NO4 B14896639 n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a carboxamide group, with a hydroxypentan-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxypentan-2-yl group: This step involves the addition of a hydroxypentan-2-yl group to the benzo[d][1,3]dioxole ring, which can be done using various reagents and catalysts.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Bulk synthesis of intermediates: Large quantities of the necessary intermediates are synthesized and purified.
Catalytic reactions: Catalysts are used to facilitate the formation of the desired product.
Purification and isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
科学研究应用
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to a biological response.
Modulating enzyme activity: It may inhibit or activate enzymes involved in various biochemical pathways.
Affecting gene expression: It may influence the expression of specific genes, leading to changes in cellular function.
相似化合物的比较
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
n-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a different alkyl substituent.
n-(5-Hydroxyhexan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a longer alkyl chain.
n-(5-Hydroxybutan-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a shorter alkyl chain.
These compounds share similar chemical properties but may exhibit different biological activities or applications due to variations in their alkyl substituents.
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(5-hydroxypentan-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17NO4/c1-9(3-2-6-15)14-13(16)10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,14,16) |
InChI 键 |
QYPNBJFBWVXQOR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCO)NC(=O)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


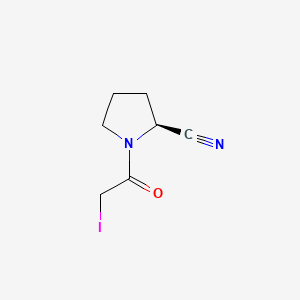
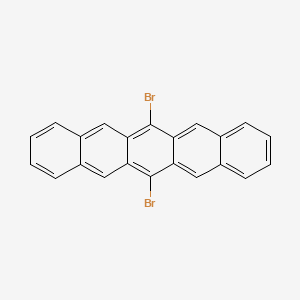
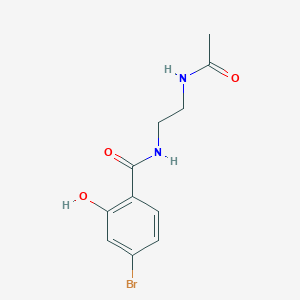

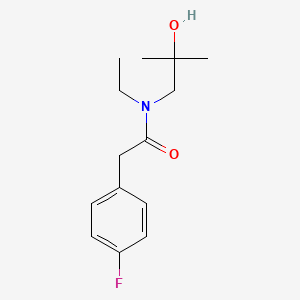
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
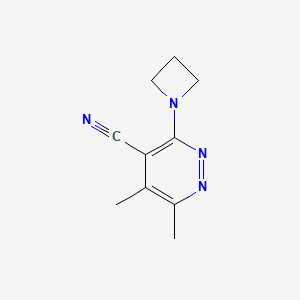
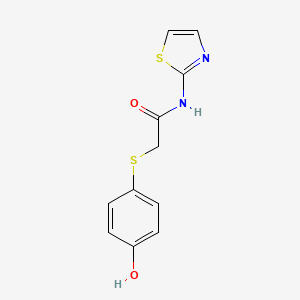
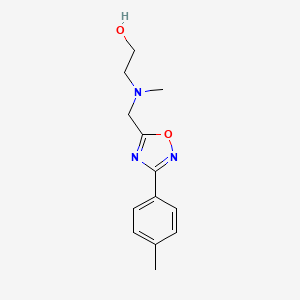

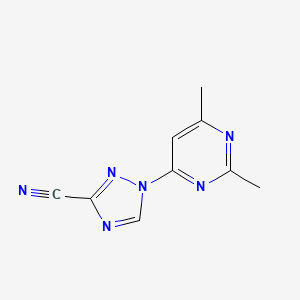
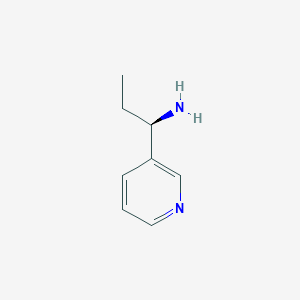
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
